molecular formula C28H29N3O7 B2812789 N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 892264-37-8

N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Katalognummer: B2812789
CAS-Nummer: 892264-37-8
Molekulargewicht: 519.554
InChI-Schlüssel: XLAOVVJJOOMHRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic small molecule designed for preclinical research, featuring a multi-ring quinazolinone core linked to a dimethoxyphenethyl group. This molecular architecture is frequently investigated for its potential to interact with key enzymatic pathways. The quinazolinone moiety is a privileged structure in medicinal chemistry, known for its ability to serve as a pharmacophore for inhibitors targeting a range of enzymes, including kinases and phosphodiesterases (PDEs) . The inclusion of multiple dimethoxyphenyl subunits, similar to those found in compounds used as pharmaceutical intermediates , may enhance the molecule's ability to engage with active sites and influence bioavailability. Researchers are exploring this compound primarily as a candidate enzyme inhibitor to modulate cellular signaling cascades in biochemical assays. Its core value lies in its application as a chemical probe for studying disease mechanisms in areas such as oncology and immunology. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

892264-37-8

Molekularformel

C28H29N3O7

Molekulargewicht

519.554

IUPAC-Name

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C28H29N3O7/c1-35-20-14-19(15-21(16-20)36-2)31-27(33)22-7-5-6-8-23(22)30(28(31)34)17-26(32)29-12-11-18-9-10-24(37-3)25(13-18)38-4/h5-10,13-16H,11-12,17H2,1-4H3,(H,29,32)

InChI-Schlüssel

XLAOVVJJOOMHRX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3,4-dimethoxyphenethylamine with a suitable quinazolinone derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature carefully controlled to optimize yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the quinazolinone core may produce dihydroquinazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a precursor for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: Investigating its effects on cellular processes and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic applications.

    Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism by which N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy groups and quinazolinone core may play a crucial role in binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Methoxy vs. Chloro/Methyl Groups

  • Electron-Donating Methoxy Groups : The target compound’s 3,5- and 3,4-dimethoxyphenyl substituents enhance solubility and hydrogen-bonding capacity compared to chloro (e.g., ) or methyl (e.g., ) analogs. Methoxy groups may improve binding to polar enzymatic pockets but reduce membrane permeability .

Side Chain Modifications

  • Phenethyl vs. Benzyl Chains : The 3,4-dimethoxyphenethyl side chain in the target compound offers greater conformational flexibility than rigid benzyl groups (e.g., ), possibly improving receptor compatibility .
  • Sulfanyl and Triazole Derivatives : Compounds with sulfur-containing side chains (e.g., 2-{[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide ) demonstrate altered pharmacokinetics, such as prolonged half-life due to metabolic resistance .

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and what critical reaction parameters require optimization?

The synthesis typically involves multi-step reactions starting with cyclization of anthranilic acid derivatives to form the quinazolinone core, followed by coupling with dimethoxyphenethyl groups via amide bond formation. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
  • Temperature control : Cyclization steps often require reflux conditions (~100–120°C), while amidation proceeds at room temperature .
  • Purification : Column chromatography or recrystallization is essential due to by-product formation during substitutions .

Q. Which analytical techniques are most reliable for structural characterization and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of methoxy groups and quinazolinone substitution patterns .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns for halogenated impurities .
  • X-ray crystallography : Resolves conformational ambiguities in the dihydroquinazolinone core and amide linkages .

Q. What preliminary assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition assays : Use fluorometric or colorimetric methods (e.g., kinase or protease assays) at concentrations ≤10 µM to screen for target engagement .
  • Cytotoxicity profiling : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational methods improve reaction design and mechanistic understanding?

  • Quantum chemical calculations : Predict reaction pathways (e.g., cyclization energetics) using density functional theory (DFT) to optimize transition states .
  • Molecular docking : Simulate interactions with targets like EGFR or PARP to prioritize structural modifications (e.g., methoxy vs. ethoxy groups) .
  • Reaction path search algorithms : Reduce trial-and-error experimentation by narrowing solvent/base combinations via machine learning .

Q. How do structural modifications (e.g., methoxy positioning) influence bioactivity and pharmacokinetics?

  • Methoxy groups : 3,4-substitution on phenethyl enhances membrane permeability compared to 3,5-substitution, as shown in logP calculations (clogP = 2.8 vs. 3.1) .
  • Quinazolinone core : 2,4-dioxo moieties improve metabolic stability in liver microsome assays (t₁/₂ > 60 min vs. <30 min for non-dioxo analogs) .
  • Amide linker : Replacing acetamide with sulfonamide reduces plasma protein binding (PPB < 85% vs. >90%) but increases renal clearance .

Q. How should researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ across studies)?

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate target specificity : Use CRISPR-knockout models to confirm on-target effects vs. off-target cytotoxicity .
  • Cross-validate with structural analogs : Compare activity trends across derivatives to identify pharmacophore requirements .

Methodological Challenges

Q. What strategies mitigate by-product formation during quinazolinone cyclization?

  • Acid/base catalysis : Use p-toluenesulfonic acid (pTSA) to suppress dimerization byproducts .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and minimizes hydrolytic degradation .

Q. How can researchers optimize solubility for in vivo studies without compromising activity?

  • Prodrug formulation : Introduce phosphate esters at methoxy groups, which hydrolyze in vivo to regenerate active compounds .
  • Nanoemulsion carriers : Use PEGylated liposomes (size <200 nm) to enhance bioavailability in rodent models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.